molecular formula C23H19N3OS B3590087 2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide

2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide

Cat. No.: B3590087
M. Wt: 385.5 g/mol
InChI Key: MHLCGJHVKBYZSC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused benzene and imidazole ring, attached to a thioether group. This is further connected to an acetamide group, which is attached to a phenylvinyl group .


Molecular Structure Analysis

The benzimidazole group in the compound is a heterocyclic aromatic compound, which means it likely contributes to the compound’s stability and may influence its reactivity. The thioether group could potentially act as a nucleophile in certain reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzimidazole group can participate in electrophilic substitution reactions, and the acetamide group can undergo hydrolysis .


Physical and Chemical Properties Analysis

Without specific data, it’s hard to say definitively, but we can infer some properties based on the compound’s structure. For example, due to the presence of polar groups like the acetamide, the compound is likely to have some degree of solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzimidazole derivatives have biological activity and are used in pharmaceuticals .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the presence of a benzimidazole group, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[(E)-2-phenylethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-22(16-28-23-25-20-8-4-5-9-21(20)26-23)24-19-14-12-18(13-15-19)11-10-17-6-2-1-3-7-17/h1-15H,16H2,(H,24,27)(H,25,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLCGJHVKBYZSC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide
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2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide
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2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide
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2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide
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2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide

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